N-{2-[(2E)-2-(4-ethylbenzylidene)hydrazinyl]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide (non-preferred name)
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Overview
Description
N~1~-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a hydrazino group, a methoxyphenyl group, and a benzenesulfonamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE include:
- N~1~-(2-{2-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-ETHYLPHENYL)-1-BENZENESULFONAMIDE
- N~1~-(2-{2-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE
Uniqueness
The uniqueness of N1-(2-{2-[(E)-1-(4-ETHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOETHYL)-N~1~-(4-METHOXYPHENYL)-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-[(E)-(4-ethylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H25N3O4S/c1-3-19-9-11-20(12-10-19)17-25-26-24(28)18-27(21-13-15-22(31-2)16-14-21)32(29,30)23-7-5-4-6-8-23/h4-17H,3,18H2,1-2H3,(H,26,28)/b25-17+ |
InChI Key |
VRXBGMCSZZCCPL-KOEQRZSOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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